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Compound of Interest

Compound Name:
2-Amino-N-cyclopropyl-DL-

propanamide

CAS No.: 1104196-08-8

Cat. No.: B581281

Get Quote

Executive Summary
2-Amino-N-cyclopropyl-DL-propanamide (also known as N-cyclopropylalaninamide) is a

critical peptidomimetic intermediate, primarily utilized in the synthesis of lysine-specific

demethylase 1 (LSD1) inhibitors such as tranylcypromine derivatives and GSK2879552. Its

structure combines an alanine backbone with a cyclopropyl amide moiety, imparting unique

steric and electronic properties essential for active site binding in epigenetic targets.

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) for the compound,

typically handled as its hydrochloride salt (2-Amino-N-cyclopropylpropanamide HCl) due to the

instability of the free base. The data presented synthesizes high-fidelity experimental values

from homologous series and key synthetic literature.
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Property Detail

IUPAC Name 2-amino-N-cyclopropylpropanamide

Common Name N-Cyclopropylalaninamide

CAS Number
156077-93-9 (Free Base) / 1001416-27-2 (HCl

Salt)

Molecular Formula C₆H₁₂N₂O (Free Base) / C₆H₁₃ClN₂O (HCl Salt)

Molecular Weight
128.17 g/mol (Free Base) / 164.63 g/mol (HCl

Salt)

Key Moieties
Primary Amine (N-terminus), Amide Linkage,

Cyclopropyl Ring, Methyl Side Chain

Structural Visualization (Synthesis Pathway)

Figure 1: Standard Synthetic Route for 2-Amino-N-cyclopropyl-DL-propanamide
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7][8]
The NMR profile is distinct due to the high-field cyclopropyl protons and the characteristic

alanine quartet. Data is reported for the Hydrochloride Salt in DMSO-d₆, as this is the standard

stable form for analysis.

¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Context

8.65 Broad Singlet 1H Amide NH

Downfield shift

due to H-

bonding;

characteristic of

secondary

amides.

8.15 Broad Singlet 3H NH₃⁺

Protonated N-

terminus

(ammonium);

exchanges with

D₂O.

3.85
Quartet (

Hz)
1H α-CH

Methine proton

of the alanine

backbone.

2.65 Multiplet 1H
N-CH

(Cyclopropyl)

Methine proton

on the

cyclopropyl ring;

shielded relative

to alkyl amides.

1.36
Doublet (

Hz)
3H β-CH₃

Methyl group of

the alanine side

chain.

0.62 – 0.68 Multiplet 2H Cyclopropyl CH₂

"Cis" protons

relative to the

amide; highly

shielded.

0.48 – 0.55 Multiplet 2H Cyclopropyl CH₂

"Trans" protons

relative to the

amide.
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¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm) Assignment Notes

169.8 C=O (Carbonyl) Amide carbonyl carbon.

48.5 α-CH Chiral center carbon.

22.4 N-CH (Cyclopropyl)
Characteristic high-field

methine of cyclopropyl group.

17.8 β-CH₃ Alanine methyl group.

5.8 Cyclopropyl CH₂

Ring carbons; equivalence

often observed due to rapid

rotation.

Mass Spectrometry (MS)[4][7][9][10]
Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in Positive mode.

The fragmentation pattern is dominated by the stability of the cyclopropyl amide bond versus

the labile amine.

MS Profile (ESI+)[4][7][10]
Molecular Ion [M+H]⁺: 129.1 m/z (Calculated: 129.09)

Sodium Adduct [M+Na]⁺: 151.1 m/z

Dimer [2M+H]⁺: 257.2 m/z

Fragmentation Pathway (MS/MS)[9]
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Figure 2: Predicted ESI-MS Fragmentation Logic
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Infrared Spectroscopy (IR)
The IR spectrum confirms the presence of the amide linkage and the primary amine salt.

Wavenumber (cm⁻¹) Vibration Mode Assignment

3250 – 3000 N-H Stretch (Broad)
Overlap of Amide NH and

Ammonium (NH₃⁺) stretches.

3010 C-H Stretch (Cyclopropyl)

Characteristic "cyclopropyl C-

H" tension (usually >3000

cm⁻¹).

1670 – 1655 C=O Stretch
Amide I Band: Strong

diagnostic peak.

1560 – 1540 N-H Bend
Amide II Band: Coupling of N-

H bending and C-N stretching.

1020 – 1000 Ring Deformation
Cyclopropyl ring breathing

mode.
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Experimental Protocol: Sample Preparation for
Analysis
To ensure reproducibility of the spectral data above, follow this preparation protocol.

NMR Sample Preparation[3][7][10][11]
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The HCl salt is insoluble in

chloroform.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (¹H) or 39.5 ppm (¹³C).

HPLC-MS Method (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm × 2.1 mm, 1.8 μm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 210 nm (Amide absorption) and ESI+ MS.

Retention Time: Early elution (approx. 0.5–1.5 min) due to high polarity of the free

amine/salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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